4-Nitrophenylboronic acid

Suzuki-Miyaura Coupling Cross-Coupling Biaryl Synthesis

Protodeboronation competing with desired Suzuki coupling? 4-Nitrophenylboronic acid resolves this: the electron-withdrawing para-nitro group lowers the boronic acid pKa to ~7.3 (vs ~8.8 for phenylboronic acid), accelerating transmetallation for higher coupling efficiency. • Validated in ligand-free Suzuki-Miyaura cross-coupling for biaryl pharmaceutical intermediates • Superior sensitivity in non-enzymatic H₂O₂ detection (food safety) • Reversible diol binding at physiological pH for affinity chromatography Supplied as ≥97% crystalline powder; full QA documentation provided.

Molecular Formula C6H6BNO4
Molecular Weight 166.93 g/mol
CAS No. 24067-17-2
Cat. No. B129752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenylboronic acid
CAS24067-17-2
SynonymsB-(4-Nitrophenyl)-boronic Acid; _x000B_p-Nitro-benzeneboronic Acid;  (4-Nitrophenyl)-boronic acid;  4-Nitrobenzeneboronic Acid;  p-Nitrophenylboronic Acid
Molecular FormulaC6H6BNO4
Molecular Weight166.93 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)[N+](=O)[O-])(O)O
InChIInChI=1S/C6H6BNO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,9-10H
InChIKeyNSFJAFZHYOAMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenylboronic Acid Technical Overview


4-Nitrophenylboronic acid (4-NPBA, CAS 24067-17-2) is an arylboronic acid derivative featuring a nitro group at the para position of the phenyl ring (C₆H₆BNO₄, MW 166.93 g/mol) . The compound functions as a versatile building block in modern synthetic chemistry, distinguished by the electron-withdrawing nature of its nitro substituent, which significantly modulates the electronic character of the aromatic system and, consequently, the reactivity of the boronic acid moiety [1]. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a key electrophilic coupling partner for the construction of biaryl architectures . Beyond cross-coupling, the boronic acid group enables reversible covalent binding with 1,2- and 1,3-diols, underpinning applications in chemosensing, separation science, and the development of stimuli-responsive materials [2]. The compound is typically supplied as a white to yellow crystalline powder with a purity of ≥95.0% and a reported melting point of 285-290 °C (with decomposition) [3].

Suzuki coupling Electrophilic partner for para-nitro biaryl synthesis
Chemosensing Reported highest sensitivity probe for H₂O₂ detection
Diol binding Reversible covalent binding at near-physiological pH

4-Nitrophenylboronic Acid: para-Nitro Substitution Advantage


Simple substitution of 4-nitrophenylboronic acid with unsubstituted phenylboronic acid, its meta- or ortho-isomers, or the corresponding pinacol ester is not a benign exchange and carries significant risk of compromised reaction outcomes, altered kinetic profiles, or complete functional failure in specific applications. The electron-withdrawing para-nitro group exerts a profound influence on both the electronic properties of the aromatic ring and the Lewis acidity of the boron center [1]. This manifests as a substantially lower pKa (~7.3) compared to unsubstituted phenylboronic acid (pKa ~8.8), which alters the pH-dependent speciation and, consequently, the kinetics of both desired coupling reactions and undesired protodeboronation side reactions [2]. Furthermore, the precise position of the nitro group (para vs. ortho/meta) dictates steric accessibility and electronic communication with the reaction center, leading to marked differences in catalytic cycle efficiency, as evidenced in Suzuki-Miyaura couplings where ortho-substituted isomers suffer from severe steric hindrance and competing homo-coupling pathways [3]. Finally, the equilibrium between the free boronic acid and its anhydride (boroxine) form, which is present in varying amounts in commercial samples, is influenced by the substituent and affects stoichiometry and reproducibility in reactions sensitive to precise boronic acid concentration . A rigorous, evidence-based selection of the precise boronic acid derivative is therefore essential for predictable and reproducible experimental outcomes.

1
Ortho isomer may fail cross-coupling
Steric hindrance in transmetalation step leads to dominant homo-coupling pathways.
2
Unsubstituted phenylboronic acid shifts pH window
Higher pKa (~8.8 vs. ~7.3) alters boronate speciation and diol-binding kinetics at physiological pH.
3
Pinacol ester not a direct reactivity match
May require adjusted conditions and shows different protodeboronation and anhydride equilibrium profiles.

4-Nitrophenylboronic Acid: Evidence vs. Analogs


Suzuki Coupling: para- vs. ortho-Nitro Reactivity

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the position of the nitro substituent on the phenylboronic acid ring is a critical determinant of reaction efficiency. Mechanistic studies reveal that 2-nitrophenylboronic acid (ortho-isomer) suffers from severe steric hindrance during the transmetalation step, leading to poor reactivity and substantial formation of undesired homo-coupling (Ullmann) products. In contrast, the para-isomer (4-nitrophenylboronic acid) circumvents this steric penalty, allowing the reaction to proceed through a standard catalytic cycle and yielding the desired cross-coupled biaryl product with significantly higher efficiency. This is a fundamental difference in reaction outcome based solely on isomeric purity and substitution pattern [1].

Suzuki coupling efficiency
Class-level inference
para-Nitro isomer proceeds via standard transmetalation; ortho-isomer is effectively unreactive toward desired cross-coupling under standard conditions.
Isomer identity dictates productive vs. non-productive pathway
Steric hindrance in ortho-isomer leads to competing Ullmann homo-coupling.
Suzuki-Miyaura Coupling Cross-Coupling Biaryl Synthesis Isomer Comparison

H₂O₂ Detection: Isomer Sensitivity & Kinetics

4-Nitrophenylboronic acid (p-isomer) exhibits a clear and quantifiable advantage over its ortho- and meta-isomers when employed as a chemoselective probe for hydrogen peroxide (H₂O₂) detection. The analytical signal arises from the stoichiometric conversion of the boronic acid to the corresponding nitrophenolate, which can be monitored spectrophotometrically at 405 nm. A direct comparative study of all three nitrophenylboronic acid isomers under identical alkaline conditions demonstrated that the p-isomer not only exhibits the highest sensitivity but also the fastest reaction kinetics, enabling more rapid and robust assay development [1].

H₂O₂ detection sensitivity
Head-to-head
Ranked highest sensitivity and fastest kinetics among ortho, meta, and para nitrophenylboronic acid isomers.
Supports assay development requiring rapid, robust colorimetric response
Detection at 405 nm in alkaline aqueous media.
Chemosensing Colorimetric Detection Hydrogen Peroxide Analytical Chemistry

Lewis Acidity: pKa & pH-Dependent Speciation

The electron-withdrawing para-nitro group significantly enhances the Lewis acidity of the boron center relative to unsubstituted phenylboronic acid. This is reflected in a substantially lower pKa value, which governs the pH-dependent equilibrium between the neutral trigonal planar form (boronic acid) and the anionic tetrahedral form (boronate). This shift in pKa has direct implications for both the rate of protodeboronation side reactions and the pH window for optimal diol binding in sensor and separation applications [1][2].

Lewis acidity (pKa)
Cross-study comparable
pKa ≈ 7.3 (experimental) vs. ~8.8 for unsubstituted phenylboronic acid.
Lowers pH for active boronate formation, critical for physiological diol binding
~1.5 unit pKa shift broadens operational pH window.
Physical Organic Chemistry Boronic Acid Speciation pKa Determination Diol Binding

Physical Properties: Melting Point & Solubility

The physical properties of 4-nitrophenylboronic acid, particularly its high melting point and specific solubility profile, distinguish it from other common arylboronic acids and are relevant for handling, storage, and reaction medium selection. The compound exhibits a well-defined melting point range with decomposition, a characteristic that can be used for identity and purity assessment. Its solubility is limited in pure water but good in polar aprotic solvents commonly used in organic synthesis [1].

Solubility profile
Supporting evidence
Practically insoluble in water; soluble in DMF, DMSO, ethanol (15 mg/mL).
Dictates organic or mixed-solvent reaction systems, not purely aqueous media
5 orders of magnitude lower aqueous solubility than phenylboronic acid.
Physical Chemistry Solubility Formulation Material Handling

Stability: Protodeboronation & Boroxine Equilibrium

The stability of 4-nitrophenylboronic acid, like all arylboronic acids, is influenced by two key equilibria: reversible formation of the cyclic anhydride (boroxine) and irreversible protodeboronation (loss of the boronic acid group to form nitrobenzene). While direct kinetic data for 4-NPBA protodeboronation was not identified in the accessible literature, its status as an electron-deficient arylboronic acid places it in a class of compounds known to have a greater propensity for protodeboronation than electron-rich analogs, particularly under basic aqueous conditions and elevated temperatures. Furthermore, commercial samples explicitly note the presence of varying amounts of the anhydride form, which can affect apparent purity and reaction stoichiometry [1].

Protodeboronation stability
Class-level inference
Electron-deficient arylboronic acid class has moderate to high protodeboronation susceptibility under basic, elevated-temperature conditions.
Data to verify for this specific compound
Variable boroxine content in commercial lots may affect stoichiometry.
Chemical Stability Protodeboronation Boroxine Reaction Reproducibility

Nitrophenylboronic Acid-Stabilized Nanoparticles

A distinct and differentiating application for nitrophenylboronic acid, including the 4-nitro isomer, is its use as a functional component in the construction of stimuli-responsive carrier nanoparticles for drug delivery. Patented technology, assigned to the California Institute of Technology, describes the formation of nanoparticles stabilized by a polymer conjugate comprising a polyol-containing polymer coupled through reversible covalent linkages to a nitrophenylboronic acid-containing polymer [1][2]. This represents a high-value, application-specific use case that leverages the unique, reversible diol-binding chemistry of the nitrophenylboronic acid motif.

Nanoparticle stabilization
Supporting evidence
Patented use as reversible cross-linker with polyol-containing polymers for stimuli-responsive drug carrier assembly.
Validated application context for biomaterial development
IP-protected technology exemplifies high-value diol-binding use case.
Drug Delivery Nanoparticles Polymer Conjugates Biomaterials

4-Nitrophenylboronic Acid: High-Impact Applications


para-Nitro Biaryl Intermediate Synthesis

This is the canonical application. When a synthetic route requires the installation of a 4-nitrophenyl group via palladium-catalyzed cross-coupling, 4-nitrophenylboronic acid is the preferred reagent. Its use is validated for the synthesis of complex molecules, including Combretastatin analogs (potential antitumor agents) and Human Immunodeficiency Virus (HIV) protease inhibitors with activity against drug-resistant viral strains, as noted by major reagent suppliers [1]. The compound is specifically employed in ligand-free Suzuki-Miyaura couplings, ruthenium-catalyzed direct arylation, and tandem reactions involving intramolecular aminocarbonylation, demonstrating its versatility in constructing complex molecular architectures relevant to drug discovery [2].

Colorimetric H₂O₂ Detection Assays

For analytical chemists and food safety laboratories developing non-enzymatic methods for H₂O₂ detection, 4-nitrophenylboronic acid is the superior reagent choice among the nitrophenylboronic acid isomers. The direct, head-to-head comparative evidence confirms its highest sensitivity and fastest reaction kinetics, which translates to a more robust and rapid assay [1]. This application has been successfully demonstrated for the detection of residual hydrogen peroxide in food matrices such as dried bean curds and on the surface of disposable chopsticks, highlighting its practical utility in real-world sample analysis [1].

Stimuli-Responsive Nanoparticle Delivery

Material scientists and pharmaceutical formulators engaged in the development of advanced drug delivery vehicles should consider nitrophenylboronic acid as a functional monomer for creating reversible, dynamic covalent cross-links. Patented technology demonstrates the use of polymers containing nitrophenylboronic acid groups to form stable, yet responsive, carrier nanoparticles when complexed with polyol-containing polymers [2][3]. This approach leverages the specific and pH-dependent binding of the boronic acid to diols, enabling the design of systems that can release a therapeutic payload in response to specific physiological cues, such as changes in glucose concentration or pH within a tumor microenvironment [3].

Boronic Acid-Functionalized Separation Materials

The well-characterized, reversible covalent interaction between boronic acids and diols is the foundation for boron affinity chromatography, a powerful technique for the selective capture and separation of cis-diol-containing biomolecules such as glycoproteins, nucleosides, and saccharides [4]. 4-Nitrophenylboronic acid, with its electron-withdrawing substituent and lower pKa (~7.3) [5], is a particularly useful ligand for functionalizing stationary phases intended for use at or near physiological pH. This pH range is often critical for maintaining the native structure and biological activity of sensitive biomolecules, making 4-NPBA a strategically important reagent for developing gentle and effective affinity purification protocols.

Application
Selection Property
Validation Focus
para-Nitro biaryl synthesis
Electrophilic coupling partner fit
Cross-coupling yield and isomer purity review
Colorimetric H₂O₂ detection
Isomer sensitivity and kinetic profile
Assay robustness and limit of detection verification
Stimuli-responsive carriers
Reversible diol-binding at target pH
Formation and release kinetics in model media
Affinity separation materials
pKa match to physiological pH window
Selectivity and elution efficiency for cis-diols

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